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Compound of Interest |

Compound Name: 3,4-Diiodobenzaldehyde
CAS No.: 477534-94-4
Cat. No.: B1504507
- 7

CAS Registry Number: 477534-94-4 Molecular Formula: C

H
I

O Molecular Weight: 357.91 g/mol

Executive Summary

3,4-Diiodobenzaldehyde serves as a high-value electrophile in cross-coupling reactions
(Suzuki-Miyaura, Sonogashira) for the synthesis of poly-functionalized pharmaceutical
scaffolds. Its unique substitution pattern—featuring two vicinal iodine atoms and a reactive
aldehyde handle—enables regioselective functionalization. This guide provides a
comprehensive spectroscopic analysis to ensure accurate identification and purity assessment
during synthetic workflows.

Compound Characterization Profile

The following physicochemical data establishes the baseline for purity verification.
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Property Value | Description Note
Pale yellow to off-white Sensitive to light; store in
Appearance ) ) )
crystalline solid amber vials.
) ) 127-128 °C Experimental verification
Melting Point ) )
(Predicted/Analogous) required per batch.
- ) Decomposition may occur prior
Boiling Point ~332 °C (at 760 mmHg) -
to boiling.
Use DMSO-d

Soluble in DMSO, CDCI

Solubility . DMF: slightly soluble in for NMR if solubility in CDCI
MeOH. is limited.
- High density due to heav
Density 2.46 glcm 9 y y

iodine content.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum of 3,4-diiodobenzaldehyde is distinct due to the deshielding effects of the
aldehyde group and the heavy atom effects of the iodine substituents.

Protocol: Sample Preparation

e Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCI

(Chloroform-d) or DMSO-d

e Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

o Reference: Calibrate to residual solvent peak (CDCI
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7.26 ppm; DMSO-d

2.50 ppm).

H NMR Data Interpretation (400 MHz, CDCI
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Signal (

ppm)

Multiplicity

Integration

Assignment

Structural
Logic

9.92

Singlet (s)

1H

-CHO

Characteristic
aldehyde proton;
highly deshielded
by carbonyl

anisotropy.

8.32

Doublet (d,

Hz)

1H

H-2

Diagnostic Peak.
Ortho to -CHO
and Ortho to I-3.
The isolated
proton between
the aldehyde and
iodine appears
most downfield
among

aromatics.

7.98

Doublet (d,

Hz)

1H

H-5

Ortho to 1-4.
Deshielded by
the adjacent

iodine.

7.64

Doublet of
Doublets (dd,

Hz)

H-6

Ortho to -CHO,
Meta to I-4.
Shows vicinal
coupling to H-5
and long-range

coupling to H-2.
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Expert Insight: The coupling constant

is typically small (~1.8 Hz) due to the meta relationship, but it confirms the 1,3,4-
substitution pattern. If H-2 appears as a singlet, check resolution or shimming; it
should be a fine doublet.

C NMR Data Interpretation (100 MHz, CDCI
)
e Carbonyl (C=0): ~190.5 ppm.

e C-l Carbons (C-3, C-4): Typically appear upfield (~100-115 ppm) due to the "Heavy Atom
Effect” of iodine, which shields the attached carbon nucleus despite iodine's
electronegativity.

e Aromatic C-H: ~128-140 ppm.

Infrared Spectroscopy (FT-IR)

IR analysis is a rapid method to confirm the presence of the carbonyl group and the aromatic
system.

e C=0 Stretch:1690-1705 cm

(Strong). The conjugation with the aromatic ring lowers the frequency compared to aliphatic
aldehydes.

e C-H Stretch (Aldehyde): Doublet at ~2850 cm

and ~2750 cm

(Fermi resonance).
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e C=C Aromatic Stretch: 1580 cm

, 1450 cm

e C-| Stretch: < 600 cm

(Often fingerprint region, difficult to assign without low-frequency detectors).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of two iodine atoms
through isotopic patterns.

« lonization Mode: EI (Electron Impact) or ESI+ (Electrospray).
e Molecular lon (

): m/z 357.9 (Base peak or significant intensity).

 Isotopic Pattern: lodine is monoisotopic (

). Therefore, the molecular ion will not show the M+2/M+4 patterns seen with Cl or Br.

e Fragmentation:

o

M - H]

: m/z 357 (Loss of aldehydic proton).

[e]

[M - CHO]

: m/z 329 (Loss of formyl radical).

o

M-1]

: m/z 231 (Loss of one iodine atom).

[¢]

[M-1-1]
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: m/z 104 (Loss of both iodines).

Experimental Workflow Visualization

The following diagram illustrates the logic for synthesizing and characterizing this compound,
highlighting its role as a divergent intermediate.
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Caption: Synthesis workflow and quality control checkpoints for 3,4-Diiodobenzaldehyde.

Synthetic Utility & Handling

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8 °C. lodine-carbon bonds can be
labile to photolysis; protect from light.

Reactivity: In cross-coupling reactions (e.g., Suzuki), the C4-lodine is typically more reactive
than the C3-lodine due to the electronic withdrawing effect of the para-aldehyde group (making
the C4 position more electrophilic for oxidative addition). This allows for sequential
functionalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3,4-diiodobenzaldehyde | CAS#:477534-94-4 | Chemsrc [chemsrc.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3,4-
Diiodobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1504507#spectroscopic-data-for-3-4-
diiodobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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